5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a thiazole ring, a pyrrole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorophenyl isothiocyanate with an appropriate amine can yield the thiazole ring, which can then be further reacted with other intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the thiazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce dechlorinated or hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
Biologically, the compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications, including its use as an antimicrobial, anti-inflammatory, or anticancer agent. Studies are conducted to evaluate its efficacy and safety in preclinical and clinical settings.
Industry
Industrially, the compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: This compound shares the chlorophenyl group and amino functionality but differs in the heterocyclic ring structure.
5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide: Similar in structure but with a carboxamide group instead of the isobutyl group.
Uniqueness
The uniqueness of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one lies in its combination of the thiazole and pyrrole rings with the chlorophenyl group. This specific arrangement of functional groups and rings imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18ClN3OS |
---|---|
Molecular Weight |
347.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H18ClN3OS/c1-10(2)7-21-8-14(22)15(16(21)19)17-20-13(9-23-17)11-3-5-12(18)6-4-11/h3-6,9-10,19,22H,7-8H2,1-2H3 |
InChI Key |
RBPKWECDVLXXII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.